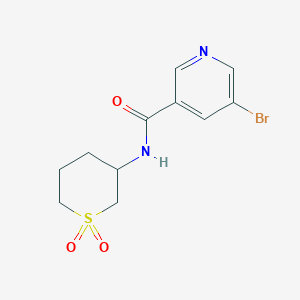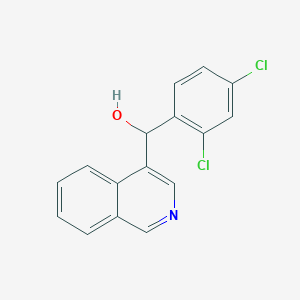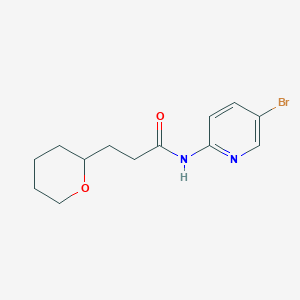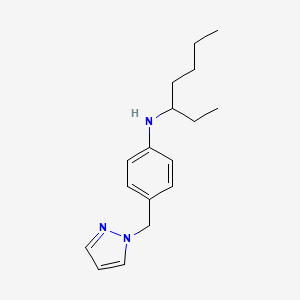
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate, also known as ethyl cyano(4-cyanophenyl)methylidenepropionate, is a chemical compound used in scientific research. It is a yellow to orange crystalline powder with a molecular formula of C13H8N2O2 and a molecular weight of 232.21 g/mol. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is used as a starting material for the synthesis of various compounds, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols and amines. This reaction leads to the formation of covalent adducts, which can modify the activity of proteins and enzymes.
Biochemical and Physiological Effects:
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate in lab experiments is its high purity and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, one limitation of using Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is its potential toxicity. It can react with nucleophiles in the body and modify the activity of proteins and enzymes, which can lead to adverse effects.
Future Directions
There are several future directions for the research on Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify its target proteins and enzymes. Additionally, the synthesis of new compounds based on Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesis Methods
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate can be synthesized through a reaction between Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate cyanoacetate and 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of pyrrole derivatives, which have been found to exhibit antitumor, antiviral, and antibacterial activities. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is also used in the synthesis of chalcone derivatives, which have been found to exhibit anti-inflammatory, antioxidant, and antitumor activities.
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRZEZOQINRJMQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)






![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)